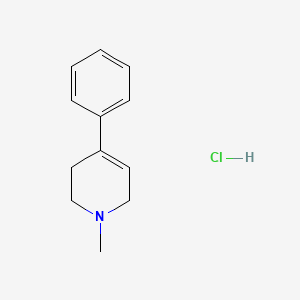

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

概要

説明

1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン塩酸塩は、パーキンソン病の研究で広く使用されている神経毒性化合物です。 この化合物は、脳の黒質のドーパミン神経細胞を選択的に破壊することでパーキンソン病の症状を誘発することが知られています .

準備方法

1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン塩酸塩の合成には、いくつかの工程が必要です。一般的な方法の1つは、4-フェニル-1,2,3,6-テトラヒドロピリジンとヨウ化メチルを反応させて1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジンを生成することから始まります。 この中間体は、塩酸で処理されて塩酸塩が得られます . 工業生産方法では、通常、同様の合成経路が用いられますが、大規模生産用に最適化されています。

化学反応の分析

1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン塩酸塩は、いくつかの種類の化学反応を起こします。

酸化: 脳内のモノアミン酸化酵素Bによって酸化されて、毒性のあるカチオンである1-メチル-4-フェニルピリジニウム (MPP+) を生成します.

還元: 特定の条件下では還元される可能性がありますが、生物系ではあまり見られません。

置換: この化合物は、特に強い求核剤の存在下で置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、酸化のためのモノアミン酸化酵素Bと、置換反応のためのさまざまな求核剤が含まれます。 酸化反応で生成される主な生成物は、1-メチル-4-フェニルピリジニウム (MPP+) であり、ドーパミン神経細胞に非常に毒性があります .

科学研究への応用

1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン塩酸塩は、特にパーキンソン病の研究で、科学研究で広く使用されています。その用途には、以下が含まれます。

化学: 神経毒性のメカニズムとさまざまな阻害剤の効果を調べるためのモデル化合物として使用されます。

生物学: パーキンソン病の動物モデルを作成するために使用され、研究者は疾患の進行と潜在的な治療法を研究することができます.

医学: パーキンソン病を標的にした新薬の有効性をテストする前臨床試験で使用されます。

科学的研究の応用

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is extensively used in scientific research, particularly in the study of Parkinson’s disease. Its applications include:

Chemistry: Used as a model compound to study the mechanisms of neurotoxicity and the effects of various inhibitors.

Medicine: Utilized in preclinical studies to test the efficacy of new drugs targeting Parkinson’s disease.

Industry: Used in the development of neuroprotective agents and other therapeutic compounds.

作用機序

1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン塩酸塩の神経毒性効果は、主に脳内のモノアミン酸化酵素Bによる1-メチル-4-フェニルピリジニウム (MPP+) への変換によるものです。MPP+ は、ミトコンドリア機能を阻害することでドーパミン神経細胞を選択的に標的にし、細胞死につながります。 このプロセスには、ミトコンドリア複合体I の阻害が伴い、活性酸素種と酸化ストレスが生成されます .

類似化合物との比較

1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン塩酸塩は、動物モデルでパーキンソン病の症状を誘発する能力においてユニークです。類似の化合物には、以下が含まれます。

ロテノン: ミトコンドリア複合体I を阻害する別の神経毒ですが、より広範囲の効果があります。

パラコート: さまざまなメカニズムによって酸化ストレスを誘発する除草剤。

6-ヒドロキシドーパミン: ドーパミン神経細胞を選択的に破壊するために使用される神経毒ですが、脳への直接注射が必要です

これらの化合物は、作用機序にいくつかの類似点がありますが、特異性と影響を受ける経路が異なります。

生物活性

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl) is a potent neurotoxin primarily known for its role in inducing Parkinson's disease-like symptoms in animal models. It serves as a crucial tool in neuroscience research, particularly in the study of dopaminergic neuronal degeneration and the mechanisms underlying Parkinson's disease.

- Molecular Formula: C₁₂H₁₅N・HCl

- Molecular Weight: 209.72 g/mol

- CAS Number: 23007-85-4

- Appearance: White to slightly brown crystalline powder

MPTP itself is not neurotoxic; however, it is metabolized in the brain to 1-methyl-4-phenylpyridinium (MPP+), which is responsible for its neurotoxic effects. MPP+ selectively targets dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, leading to:

- Increased oxidative stress due to elevated reactive oxygen species (ROS) production.

- Decreased ATP synthesis , resulting in energy depletion within neurons.

- Induction of apoptosis and eventual neuronal death.

This cascade of events mimics the pathophysiological processes observed in Parkinson's disease, making MPTP a valuable model for studying therapeutic interventions.

Neurotoxicity Studies

MPTP has been extensively used to induce Parkinsonian symptoms in various animal models, including mice, rats, and non-human primates. Key findings from studies include:

- Neuronal Damage : MPTP administration leads to significant loss of dopaminergic neurons, particularly in the substantia nigra, which correlates with motor deficits observed in treated animals.

- Inflammatory Response : Following MPTP exposure, a robust activation of microglia and astrocytes occurs, contributing to neuroinflammation and exacerbating neuronal damage .

Case Studies

Several studies have utilized MPTP to explore potential neuroprotective agents:

- Cortistatin as a Neuroprotective Agent : Research demonstrated that cortistatin modulates the neuroinflammatory response induced by MPTP and enhances locomotor activity in treated mice .

Metabolomics Approach

A recent study employed ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) to analyze metabolic changes in MPTP-treated mice. This approach identified potential biomarkers for neurodegeneration and therapeutic efficacy .

Comparative Analysis of Neuroprotective Agents

The following table summarizes various agents studied for their protective effects against MPTP-induced toxicity:

| Agent | Mechanism of Action | Efficacy |

|---|---|---|

| Cortistatin | Modulates inflammation | Significant improvement in locomotion |

| Acanthopanax Extract | Multi-target action on metabolic pathways | Restored metabolic profiles post-treatment |

| Antioxidants (e.g., Vitamin E) | Reduces oxidative stress | Moderate protection against neuronal loss |

特性

IUPAC Name |

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWJANGMTAZWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044077 | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23007-85-4 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23007-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MPTP hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023007854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MPTP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1K9K2EZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MPTP hydrochloride induce Parkinsonian symptoms?

A1: MPTP hydrochloride itself is not toxic, but it crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes into 1-methyl-4-phenylpyridinium (MPP+). [, ] MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra pars compacta (SNc) – a brain region critical for motor control. [, ]

Q2: What is the mechanism of MPP+ toxicity in dopaminergic neurons?

A2: MPP+ is actively transported into dopaminergic neurons via the dopamine transporter (DAT). [] Inside the neuron, it inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [, ] This ultimately results in neuronal death and the characteristic motor symptoms of PD, such as tremors, rigidity, and bradykinesia.

Q3: Does MPTP hydrochloride affect other brain regions or cell types?

A3: While MPTP primarily targets dopaminergic neurons in the SNc, research suggests it can also affect other brain regions, including the striatum and hippocampus, albeit to a lesser extent. [, ] Furthermore, MPTP can activate microglia – the brain's resident immune cells – leading to neuroinflammation that contributes to neuronal damage. [, ]

Q4: Are the effects of MPTP hydrochloride reversible?

A4: The effects of MPTP hydrochloride can vary depending on the dose and duration of exposure. Acute administration can lead to reversible Parkinsonian symptoms in some animal models, while chronic exposure often results in more persistent and irreversible damage. [, ]

Q5: Do genetic factors influence susceptibility to MPTP hydrochloride?

A5: Yes, studies using transgenic mice overexpressing mutant α-synuclein, a protein implicated in PD, show these animals exhibit increased vulnerability to MPTP-induced neurodegeneration and reduced neurogenesis compared to wild-type mice. [, ]

Q6: What are the advantages of using MPTP hydrochloride to model PD?

A6: MPTP hydrochloride provides a valuable tool for researchers due to its ability to reproduce many of the hallmark features of PD, including selective dopaminergic neuron loss, motor deficits, and biochemical changes in the brain. [, ] This allows for investigation of potential therapeutic interventions and a deeper understanding of the disease's underlying mechanisms.

Q7: What are the limitations of the MPTP hydrochloride model?

A7: While valuable, the MPTP hydrochloride model doesn't fully recapitulate all aspects of PD. Notably, it doesn't induce the formation of Lewy bodies – abnormal protein aggregates found in the brains of PD patients. [, ] Additionally, the acute nature of the model doesn't reflect the gradual progression of the disease observed in humans. [, ]

Q8: How has MPTP hydrochloride contributed to PD research?

A8: MPTP hydrochloride has been instrumental in identifying potential therapeutic targets for PD, such as neuroprotective agents, anti-inflammatory drugs, and gene therapies aimed at restoring dopamine levels or protecting neurons from damage. [, , ]

Q9: Has MPTP hydrochloride research led to new treatments for PD?

A9: While MPTP hydrochloride has not directly led to new treatments for PD yet, it has significantly advanced our understanding of the disease. [, , ] By providing a model to test potential therapies, MPTP research contributes to the ongoing development of more effective treatments for this debilitating disorder.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。